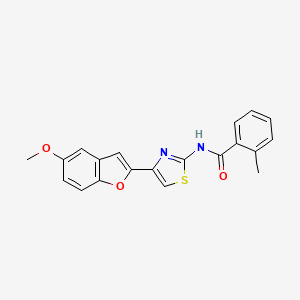

![molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3](/img/structure/B2626633.png)

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

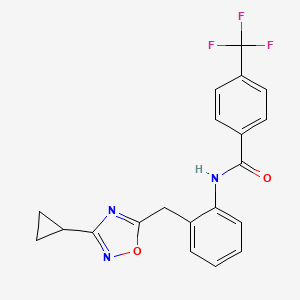

“4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has attracted significant attention due to its potential bioactive properties . It belongs to a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids .

Synthesis Analysis

The synthesis of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .

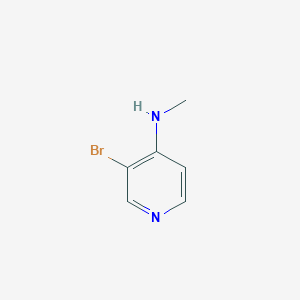

Molecular Structure Analysis

The molecular formula of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is C14H11NO2S . The molecular weight is 257.308 Da .

Chemical Reactions Analysis

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes affords the corresponding N′-arylmethylidene and N′-hetarylmethylidene hydrazides .

Physical And Chemical Properties Analysis

“4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a colorless crystal . It has a melting point of 180-182°C . The IR spectrum shows peaks at 2870, 2726, 1673, 1668, 1491, 1367, 1311, 1298, 1269, 1177, 736, 722, 709 cm-1 .

Scientific Research Applications

Antitubercular Agents

The compound has shown moderate anti-tuberculostatic activity . The most efficient antitubercular agents are those based on aromatic and heteroaromatic acid hydrazides . The synthesis and high antitubercular activity of hydrazides derived from triterpene acids and other heteroaromatic acids and their derivatives have also been reported .

Antiviral Agents

Thieno[3,2-b]pyrrolecarboxamide fragment is present in molecules of many biologically active compounds, including highly active inhibitors of alphaviruses . In particular, one compound inhibits Chikungunya viruses (CHIKV) transmitted by mosquitoes to humans . It inhibits biosynthesis of CHIKV proteins and RNA and shows a broad spectrum of antiviral activity .

Anti-cancer Agents

Among anticancer agents, thienopyrrole is a new reversible inhibitor of histone lysine demethylase KDM1A . This enzyme regulates balance of lysine methylation levels; search for inhibitors of that enzyme is an important line of research in cancer therapy .

Hepatitis C Virus Inhibitors

Thieno[3,2-b]pyrroles were reported as allosteric finger-loop inhibitors of the hepatitis C virus NS5B polymerase .

Synthesis of New Carboxamides

New carboxamides of the Thieno[3,2-b]pyrrole Series have been synthesized . N-Methyl- and N-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic amides containing cytisine, ®-(+)-α-methylbenzylamine, aniline, and some amino acid fragments have been synthesized .

Colon Cancer Treatment

In a study, 4H-thieno[3,2-b]pyrrole derivatives were found to be a useful scaffold for obtaining effective lead compounds for the treatment of colon cancer .

These are just a few of the many potential applications of “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid”. The compound and its derivatives are promising multipurpose scaffolds in the search for bioactive structures .

Mechanism of Action

Future Directions

While the future directions for “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” are not explicitly mentioned in the retrieved papers, the compound’s potential bioactive properties suggest that it could be further explored in the field of medicinal chemistry, particularly in the development of new antiviral and anticancer therapies .

properties

IUPAC Name |

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMIZOCJKADUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)

![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)